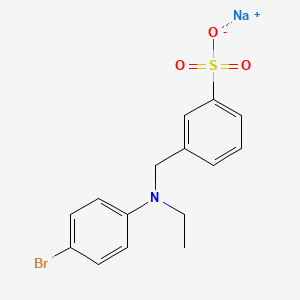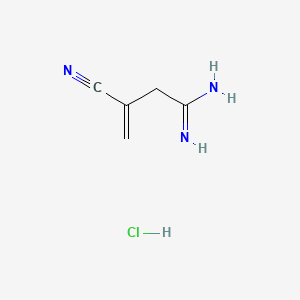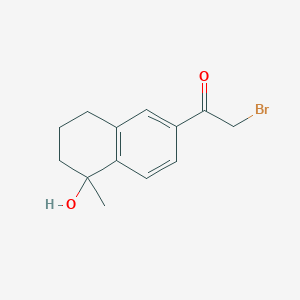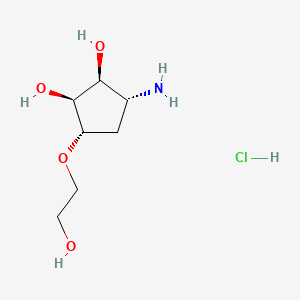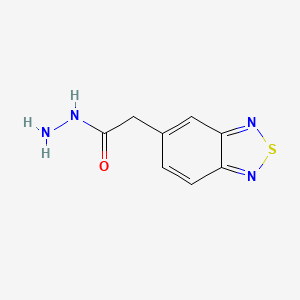![molecular formula C7H14ClF3N2 B13852462 [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂·HCl and a molecular weight of 218.65 g/mol . It is a derivative of cyclohexane, where a trifluoromethyl group is attached to the cyclohexyl ring, and a hydrazine group is bonded to the same ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 3-(Trifluoromethyl)cyclohexanone with hydrazine hydrate . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: This compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:
[3-(Trifluoromethyl)cyclohexanone]: This compound is a precursor in the synthesis of this compound and shares similar structural features.
[3-(Trifluoromethyl)cyclohexyl]amine: This compound has a similar cyclohexyl ring with a trifluoromethyl group but contains an amine group instead of a hydrazine group.
[3-(Trifluoromethyl)cyclohexyl]hydrazine: This is the free base form of the hydrochloride salt and has similar chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14ClF3N2 |
|---|---|
Molekulargewicht |
218.65 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h5-6,12H,1-4,11H2;1H |
InChI-Schlüssel |
LATNUXROPIWKAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)NN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


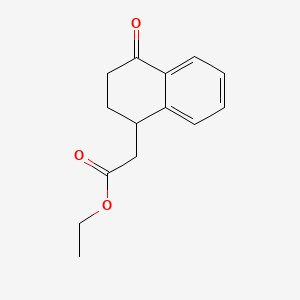
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
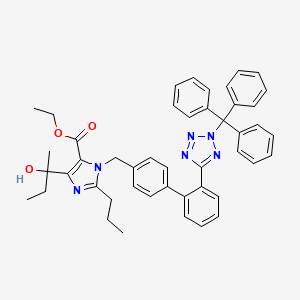
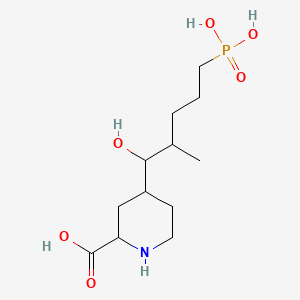
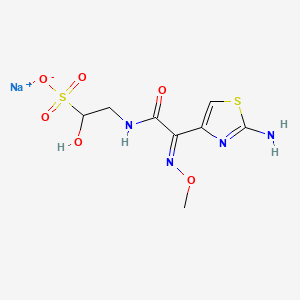
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
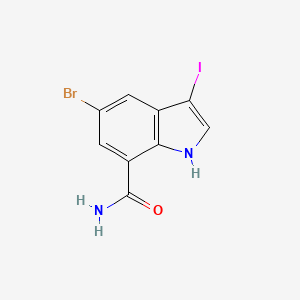
![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
